Comprehensive Technical Guide on 19'-Butanoyloxyfucoxanthin: Structural Chemistry, Analytical Workflows, and Pharmacological Potential
Comprehensive Technical Guide on 19'-Butanoyloxyfucoxanthin: Structural Chemistry, Analytical Workflows, and Pharmacological Potential
Introduction
19'-Butanoyloxyfucoxanthin (often abbreviated as 19'-BF) is a highly specialized marine tetraterpenoid and a major accessory light-harvesting pigment. Synthesized primarily by specific classes of marine microalgae, including pelagophytes and haptophytes, it serves as a critical chemotaxonomic biomarker in oceanographic and biogeochemical studies. Beyond its ecological utility, the molecule's unique structural architecture—featuring an allenic bond, an epoxide group, and a distinct butanoyloxy moiety—confers unique physicochemical properties that are of significant interest to researchers in marine pharmacognosy and drug development.
Chemical Structure and Molecular Properties
The molecular backbone of 19'-BF is an elaboration of the well-known carotenoid fucoxanthin. The defining structural differentiator is the esterification of the hydroxyl group at the 19' position with a butanoic acid derivative[1].
This specific modification significantly alters the spatial conformation and the lipophilicity of the molecule. The increased lipophilicity (XlogP = 8.2) compared to unesterified fucoxanthin dictates its biological behavior, specifically enhancing its intercalation into phospholipid bilayers and its affinity for lipid-soluble targets within cellular membranes[2].
Table 1: Physicochemical and Computed Properties of 19'-Butanoyloxyfucoxanthin
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C₄₆H₆₄O₈ | High carbon/hydrogen ratio typical of lipophilic tetraterpenoids[1]. |
| Monoisotopic Mass | 744.4601 Da | Crucial for high-resolution mass spectrometry (HRMS) identification, yielding an [M+H]⁺ adduct at m/z 745.46[2]. |
| XlogP (Predicted) | 8.2 | High lipophilicity dictates the requirement for non-polar or semi-polar extraction solvents (e.g., acetone, methanol)[2]. |
| Collision Cross Section | 263.8 Ų ([M+H]⁺) | Ion mobility metric essential for distinguishing 19'-BF from closely related structural isomers like 19'-hexanoyloxyfucoxanthin[2]. |
| Key Functional Groups | Allenic bond, Epoxide, Butanoyloxy ester | The polyene chain and allenic bond are responsible for ROS scavenging and the characteristic UV-Vis absorbance maxima (440–450 nm)[1]. |
Analytical Methodology: Extraction and RP-HPLC-MS Profiling
Accurate quantification and isolation of 19'-BF require rigorous, self-validating protocols. The extended conjugated polyene chain is highly susceptible to photo-isomerization (shifting from the naturally occurring trans configuration to cis isomers) and thermal oxidation.
The following protocol leverages reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) to ensure structural integrity and precise quantification.
Step-by-Step Protocol: Cryogenic Extraction and RP-HPLC-PDA-MS Analysis
Step 1: Biomass Harvesting and Cryopreservation
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Action: Harvest marine microalgal cultures (e.g., Pelagococcus subviridis) via gentle centrifugation. Snap-freeze the biomass pellet immediately in liquid nitrogen.
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Causality: Rapid freezing halts endogenous lipoxygenase and peroxidase enzymatic activities. If cells are lysed at room temperature, these enzymes will rapidly degrade the carotenoid pool, leading to artificially low yields and the generation of oxidation artifacts.
Step 2: Cell Disruption and Solvent Extraction
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Action: Perform all subsequent steps under dim yellow light. Homogenize the frozen pellet in 90% acetone or 100% methanol using a bead beater or sonicator in an ice bath (4°C)[3].
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Causality: Dim yellow light prevents photo-oxidation and trans-cis isomerization[3]. The choice of 90% acetone balances the extraction of highly lipophilic carotenoids while simultaneously precipitating proteins that could otherwise foul the HPLC column.
Step 3: Clarification
-
Action: Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C. Filter the supernatant through a 0.45 µm PTFE syringe filter[3].
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Causality: This step removes cellular debris and precipitated macromolecular complexes, protecting the HPLC stationary phase from clogging and extending column life.
Step 4: RP-HPLC-PDA-MS Separation and Detection
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Action: Inject the clarified extract onto a C8 or C18 reverse-phase column. Utilize a gradient mobile phase transitioning from methanol/water to 100% methanol or acetone. Monitor absorbance via PDA at 440-450 nm and mass via ESI-MS in positive ion mode[4].
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Causality: Reverse-phase chromatography effectively resolves 19'-BF from structurally similar pigments (such as 19'-hexanoyloxyfucoxanthin and unesterified fucoxanthin) based on slight differences in aliphatic chain length and overall polarity[4].
Workflow for the cryogenic extraction and RP-HPLC-MS analysis of 19'-BF.
Bioactivity and Pharmacological Potential
While extensively studied as a biomarker, the pharmacological potential of 19'-BF is an emerging field of interest. Drawing structural parallels to fucoxanthin, 19'-BF exhibits potent antioxidant properties. The allenic bond and the epoxide group are highly reactive toward singlet oxygen and free radicals.
The primary mechanistic advantage of 19'-BF lies in its enhanced lipophilicity (imparted by the butanoyloxy group). This allows for superior intercalation into the hydrophobic core of cellular phospholipid bilayers. Once localized in the membrane, 19'-BF acts as a frontline defense against lipid peroxidation, potentially activating intracellular antioxidant response elements (ARE) via the Nrf2 signaling pathway to upregulate cytoprotective enzymes like Heme Oxygenase-1 (HO-1).
Proposed molecular pathway for 19'-BF mediated ROS scavenging and Nrf2 activation.
References
- PubChem - National Institutes of Health (NIH). 19'-Butanoyloxyfucoxanthin | C46H64O8 | CID 14160128.
- PubChemLite - University of Luxembourg. 19'-butanoyloxyfucoxanthin (C46H64O8) Structural Information and CCS.
- IMAS Data Portal - University of Tasmania. Improved HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton.
- PMC - National Institutes of Health (NIH). Brevetoxin (PbTx-2) influences the redox status and NPQ of Karenia brevis by way of thioredoxin reductase.
Sources
- 1. 19'-Butanoyloxyfucoxanthin | C46H64O8 | CID 14160128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 19'-butanoyloxyfucoxanthin (C46H64O8) [pubchemlite.lcsb.uni.lu]
- 3. Brevetoxin (PbTx-2) influences the redox status and NPQ of Karenia brevis by way of thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.imas.utas.edu.au [data.imas.utas.edu.au]
